Cas no 1368495-60-6 (3-(1-ethyl-1H-imidazol-4-yl)propanoic acid)

3-(1-Ethyl-1H-imidazol-4-yl)propanoic acid is a versatile intermediate in organic synthesis, characterized by its imidazole core and carboxylic acid functionality. The compound's structure enables its use in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, where the imidazole moiety often imparts biological activity or coordination properties. The ethyl substitution enhances solubility and stability, while the propanoic acid side chain allows for further derivatization via esterification, amidation, or other coupling reactions. Its balanced hydrophilicity and lipophilicity make it suitable for applications requiring moderate polarity. The compound is typically handled under standard laboratory conditions, with stability under inert atmospheres recommended for long-term storage.
3-(1-ethyl-1H-imidazol-4-yl)propanoic acid structure
1368495-60-6 structure
商品名:3-(1-ethyl-1H-imidazol-4-yl)propanoic acid
CAS番号:1368495-60-6
MF:C8H12N2O2
メガワット:168.193081855774
CID:6136278
PubChem ID:70043949

3-(1-ethyl-1H-imidazol-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(1-ethyl-1H-imidazol-4-yl)propanoic acid
    • SCHEMBL7278477
    • 1368495-60-6
    • EN300-1457384
    • インチ: 1S/C8H12N2O2/c1-2-10-5-7(9-6-10)3-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
    • InChIKey: MMQSXNRLXNKIKY-UHFFFAOYSA-N
    • ほほえんだ: OC(CCC1=CN(C=N1)CC)=O

計算された属性

  • せいみつぶんしりょう: 168.089877630g/mol
  • どういたいしつりょう: 168.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

3-(1-ethyl-1H-imidazol-4-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1457384-0.05g
3-(1-ethyl-1H-imidazol-4-yl)propanoic acid
1368495-60-6
0.05g
$959.0 2023-06-06
Enamine
EN300-1457384-0.1g
3-(1-ethyl-1H-imidazol-4-yl)propanoic acid
1368495-60-6
0.1g
$1005.0 2023-06-06
Enamine
EN300-1457384-5000mg
3-(1-ethyl-1H-imidazol-4-yl)propanoic acid
1368495-60-6
5000mg
$2443.0 2023-09-29
Enamine
EN300-1457384-250mg
3-(1-ethyl-1H-imidazol-4-yl)propanoic acid
1368495-60-6
250mg
$774.0 2023-09-29
Enamine
EN300-1457384-2.5g
3-(1-ethyl-1H-imidazol-4-yl)propanoic acid
1368495-60-6
2.5g
$2240.0 2023-06-06
Enamine
EN300-1457384-10.0g
3-(1-ethyl-1H-imidazol-4-yl)propanoic acid
1368495-60-6
10g
$4914.0 2023-06-06
Enamine
EN300-1457384-5.0g
3-(1-ethyl-1H-imidazol-4-yl)propanoic acid
1368495-60-6
5g
$3313.0 2023-06-06
Enamine
EN300-1457384-100mg
3-(1-ethyl-1H-imidazol-4-yl)propanoic acid
1368495-60-6
100mg
$741.0 2023-09-29
Enamine
EN300-1457384-0.25g
3-(1-ethyl-1H-imidazol-4-yl)propanoic acid
1368495-60-6
0.25g
$1051.0 2023-06-06
Enamine
EN300-1457384-50mg
3-(1-ethyl-1H-imidazol-4-yl)propanoic acid
1368495-60-6
50mg
$707.0 2023-09-29

3-(1-ethyl-1H-imidazol-4-yl)propanoic acid 関連文献

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3-(1-ethyl-1H-imidazol-4-yl)propanoic acidに関する追加情報

3-(1-ethyl-1H-imidazol-4-yl)propanoic acid (CAS No. 1368495-60-6): A Comprehensive Overview

3-(1-ethyl-1H-imidazol-4-yl)propanoic acid (CAS No. 1368495-60-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as EIPA, belongs to the class of imidazole derivatives and has been extensively studied for its potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis, biological activities, and recent advancements in the research and development of 3-(1-ethyl-1H-imidazol-4-yl)propanoic acid.

Chemical Structure and Properties

3-(1-ethyl-1H-imidazol-4-yl)propanoic acid is characterized by its unique molecular structure, which includes an imidazole ring and a propionic acid moiety. The chemical formula of this compound is C9H12N2O2, and it has a molecular weight of 180.20 g/mol. The presence of the imidazole ring imparts significant biological activity to the molecule, making it a valuable candidate for various pharmaceutical applications.

The compound exhibits good solubility in polar solvents such as water and ethanol, which facilitates its use in both laboratory research and industrial processes. Its melting point is approximately 125°C, and it is stable under normal storage conditions. These properties make 3-(1-ethyl-1H-imidazol-4-yl)propanoic acid an attractive candidate for further investigation and development.

Synthesis and Production

The synthesis of 3-(1-ethyl-1H-imidazol-4-yl)propanoic acid can be achieved through various methods, each with its own advantages and limitations. One common approach involves the reaction of 4-bromoethylimidazole with an appropriate carboxylic acid or ester in the presence of a base. This method provides high yields and good purity, making it suitable for large-scale production.

An alternative synthetic route involves the coupling of 4-(bromomethyl)imidazole with propionic acid using a palladium-catalyzed reaction. This method offers excellent control over the regioselectivity and stereochemistry of the product, ensuring the formation of the desired isomer with high purity.

Biological Activities and Therapeutic Potential

3-(1-ethyl-1H-imidazol-4-yl)propanoic acid has been extensively studied for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. Recent research has highlighted its potential as a therapeutic agent for various diseases.

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that EIPA exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and Crohn's disease.

Furthermore, studies have shown that EIPA possesses antiviral activity against several RNA viruses, including influenza A virus and hepatitis C virus. The mechanism of action involves the inhibition of viral replication through interference with key viral enzymes. These findings suggest that EIPA could be developed as a broad-spectrum antiviral agent.

In addition to its anti-inflammatory and antiviral properties, EIPA has also been investigated for its anticancer potential. Research conducted at the National Cancer Institute found that EIPA selectively inhibits the growth of cancer cells while sparing normal cells. The compound appears to target multiple signaling pathways involved in cancer cell proliferation and survival, making it a promising lead compound for further drug development.

Clinical Trials and Future Prospects

The promising preclinical results obtained with EIPA have paved the way for clinical trials to evaluate its safety and efficacy in human subjects. Several Phase I clinical trials are currently underway to assess the pharmacokinetics, safety profile, and tolerability of EIPA. Preliminary data from these trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects.

If these early-stage trials yield positive results, more advanced Phase II and III trials will be conducted to further evaluate the therapeutic potential of EIPA. The successful completion of these trials could lead to regulatory approval and commercialization of this novel compound as a new therapeutic agent.

Conclusion

3-(1-ethyl-1H-imidazol-4-yl)propanoic acid (EIPA), with its unique chemical structure and diverse biological activities, represents a promising candidate for various pharmaceutical applications. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential. As clinical trials progress, it is hoped that this compound will prove to be an effective treatment option for a range of diseases, contributing significantly to advancements in medicinal chemistry and pharmaceutical science.

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